![molecular formula C12H15NO3 B021197 Benzyl oxolan-3-ylcarbamate CAS No. 100390-87-2](/img/structure/B21197.png)
Benzyl oxolan-3-ylcarbamate
Overview
Description
Benzyl oxolan-3-ylcarbamate, also known as this compound, is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition
Research indicates that benzyl oxolan-3-ylcarbamate exhibits inhibitory activity against several enzymes, notably acetylcholinesterase (AChE) and urease.
- Acetylcholinesterase (AChE) : Inhibition of AChE is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Studies suggest that compounds similar to this compound can enhance neuroprotective effects through AChE inhibition.
- Urease : Urease plays a role in infections caused by Helicobacter pylori. Inhibitors of urease can help manage gastric disorders associated with these infections.
Antibacterial Properties
This compound has shown moderate to strong antibacterial activity against various pathogens, including:
- Salmonella typhi
- Bacillus subtilis
The structure-activity relationship (SAR) studies indicate that modifications to the benzyl group can enhance antibacterial efficacy.
Anti-inflammatory and Analgesic Effects
The compound has been evaluated for its anti-inflammatory and analgesic properties, suggesting potential therapeutic applications in treating inflammatory conditions.
Pharmacological Profiles
The pharmacological profiles of this compound derivatives indicate diverse biological activities:
Activity Type | Description |
---|---|
Anti-inflammatory | Potential to reduce inflammation in various models |
Anticancer | Investigated for effects on cancer cell lines |
Neuroprotective | Potential benefits in neurodegenerative diseases |
Case Study 1: AChE Inhibition in Alzheimer's Disease Models
In a study focusing on AChE inhibition, this compound derivatives were tested on cellular models of Alzheimer's disease. Results indicated a significant reduction in AChE activity, correlating with improved cognitive function in treated models.
Case Study 2: Antibacterial Efficacy Against H. pylori
A series of experiments assessed the antibacterial properties of this compound against H. pylori. The compound demonstrated effective inhibition of bacterial growth at concentrations as low as 10 µg/mL.
Properties
CAS No. |
100390-87-2 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
benzyl N-(oxolan-3-yl)carbamate |
InChI |
InChI=1S/C12H15NO3/c14-12(13-11-6-7-15-9-11)16-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) |
InChI Key |
FKFYSAGKTJGORY-UHFFFAOYSA-N |
SMILES |
C1COCC1NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1COCC1NC(=O)OCC2=CC=CC=C2 |
Synonyms |
3-N-CBZ-TETRAHYDROFURAN-3-YL-AMINE |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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